molecular formula C15H15NOS2 B14256215 4-{[4-(Dimethylamino)phenyl]disulfanyl}benzaldehyde CAS No. 491613-63-9

4-{[4-(Dimethylamino)phenyl]disulfanyl}benzaldehyde

Cat. No.: B14256215
CAS No.: 491613-63-9
M. Wt: 289.4 g/mol
InChI Key: BYVYKLQCTHJPJY-UHFFFAOYSA-N
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Description

4-{[4-(Dimethylamino)phenyl]disulfanyl}benzaldehyde is an organic compound characterized by the presence of a disulfide bond linking two aromatic rings, one of which contains a dimethylamino group and the other a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Dimethylamino)phenyl]disulfanyl}benzaldehyde typically involves the formation of the disulfide bond between two aromatic thiols. One common method is the oxidative coupling of 4-(dimethylamino)thiophenol with 4-formylthiophenol under mild conditions. The reaction can be catalyzed by iodine or other oxidizing agents in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(Dimethylamino)phenyl]disulfanyl}benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The formyl group can participate in nucleophilic substitution reactions, forming imines or other derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Iodine, hydrogen peroxide.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols.

    Substitution Products: Imines, hydrazones.

Scientific Research Applications

4-{[4-(Dimethylamino)phenyl]disulfanyl}benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[4-(Dimethylamino)phenyl]disulfanyl}benzaldehyde involves the formation and cleavage of disulfide bonds. In biological systems, it can interact with thiol-containing proteins, leading to the formation of mixed disulfides. This interaction can modulate protein function and activity, making it a useful tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzaldehyde: Lacks the disulfide bond, used in Ehrlich’s reagent.

    4,4’-Dithiodianiline: Contains a disulfide bond but lacks the formyl group.

    4-(Dimethylamino)thiophenol: Contains a thiol group instead of a disulfide bond.

Uniqueness

4-{[4-(Dimethylamino)phenyl]disulfanyl}benzaldehyde is unique due to the combination of a disulfide bond and a formyl group within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications .

Properties

CAS No.

491613-63-9

Molecular Formula

C15H15NOS2

Molecular Weight

289.4 g/mol

IUPAC Name

4-[[4-(dimethylamino)phenyl]disulfanyl]benzaldehyde

InChI

InChI=1S/C15H15NOS2/c1-16(2)13-5-9-15(10-6-13)19-18-14-7-3-12(11-17)4-8-14/h3-11H,1-2H3

InChI Key

BYVYKLQCTHJPJY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)SSC2=CC=C(C=C2)C=O

Origin of Product

United States

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